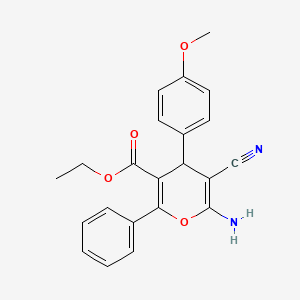
ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyran derivatives and contains multiple functional groups, including an amino group, a cyano group, a methoxy group, and a carboxylate ester group. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate typically involves multiple steps, starting with the construction of the pyran ring. One common approach is the cyclization of appropriate precursors, such as cyanoacetohydrazides, under specific reaction conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the reproducibility and yield of the compound.
化学反应分析
Types of Reactions: Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
科学研究应用
Chemistry: In chemistry, ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has shown potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, can be studied to understand its effects on cellular processes. This knowledge can contribute to the development of new therapeutic agents and diagnostic tools.
Medicine: The medicinal applications of this compound are being explored for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.
作用机制
The mechanism by which ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins within biological systems. The compound's ability to bind to these targets and modulate their activity is crucial for its biological and medicinal effects. The pathways involved in these interactions can vary depending on the specific application and the biological context.
相似化合物的比较
Ethyl 6-amino-5-cyano-2-phenyl-4H-pyran-3-carboxylate: This compound lacks the methoxy group present in the original compound, which can affect its reactivity and biological activity.
Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate: This compound has a methoxy group at the 4-position of the phenyl ring, which can influence its chemical properties and interactions with biological targets.
Ethyl 6-amino-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate: This compound has a different substitution pattern on the pyran ring, which can lead to variations in its reactivity and biological effects.
Uniqueness: this compound stands out due to its unique combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and applications.
属性
IUPAC Name |
ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-phenyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-27-22(25)19-18(14-9-11-16(26-2)12-10-14)17(13-23)21(24)28-20(19)15-7-5-4-6-8-15/h4-12,18H,3,24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNBQVXOFREIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OC)C#N)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














